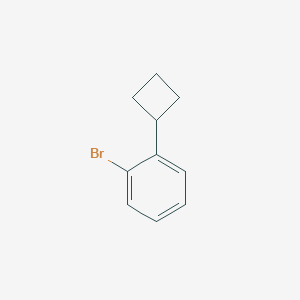

1-Bromo-2-cyclobutylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-cyclobutylbenzene is a chemical compound with the CAS Number: 1353854-80-4 . It has a molecular weight of 211.1 and is typically stored at room temperature . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-cyclobutylbenzene is1S/C10H11Br/c11-10-7-2-1-6-9 (10)8-4-3-5-8/h1-2,6-8H,3-5H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and a cyclobutyl group attached to it. Physical And Chemical Properties Analysis

1-Bromo-2-cyclobutylbenzene is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.科学的研究の応用

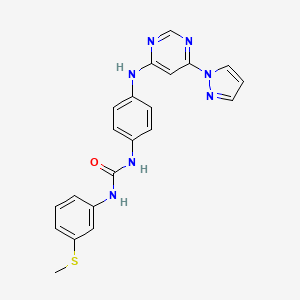

Chemical Synthesis

“1-Bromo-2-cyclobutylbenzene” is a chemical compound used in scientific research. It has unique properties that make it valuable for various applications. It is often used as a starting material or intermediate in the synthesis of more complex organic compounds .

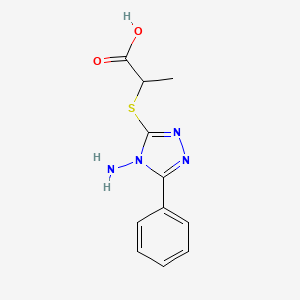

Cycloaddition Reactions

The compound has been studied in the context of [3 + 2] cycloaddition reactions . The regioselectivity and the mechanism of these reactions were investigated under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .

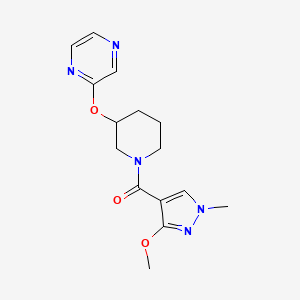

Drug Discovery

“1-Bromo-2-cyclobutylbenzene” has potential applications in drug discovery. For instance, it has been studied for its efficiency against SARS-CoV-2 . According to the docking analysis, the study concludes that 5-(p-bromophenyl)-3-phenyl-2-isoxazoline shows better interactions for the inhibition of SARS-CoV-2 in comparison to chloroquine .

Material Science

In the field of material science, “1-Bromo-2-cyclobutylbenzene” could be used in the development of new materials with unique properties. Its unique structure and reactivity could be leveraged to create materials with specific characteristics .

Analytical Chemistry

“1-Bromo-2-cyclobutylbenzene” can also be used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for this purpose .

Environmental Science

In environmental science, “1-Bromo-2-cyclobutylbenzene” could be used in studies related to the fate and transport of organic pollutants. Its bromine atom makes it detectable and trackable in various environmental matrices .

作用機序

Target of Action

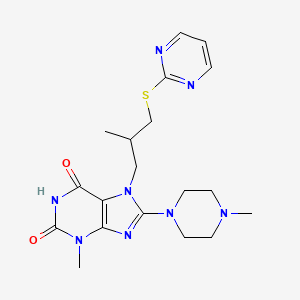

1-Bromo-2-cyclobutylbenzene is a chemical compound that primarily targets the carbon-carbon bond formation in organic chemistry reactions . It is often used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium, which is a key step in Suzuki–Miyaura coupling reactions . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group and facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 1-Bromo-2-cyclobutylbenzene is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The molecular effect of 1-Bromo-2-cyclobutylbenzene’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . On a cellular level, this can lead to the production of new molecules, contributing to various biochemical processes .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-cyclobutylbenzene can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura coupling reaction to occur .

特性

IUPAC Name |

1-bromo-2-cyclobutylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQZIMXWWOLJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-cyclobutylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)

![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)